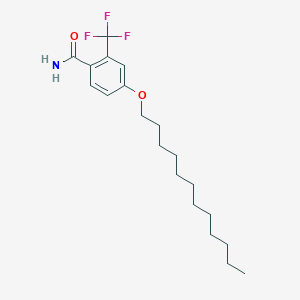![molecular formula C12H24N2O2S B15170085 Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- CAS No. 646071-84-3](/img/structure/B15170085.png)
Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing propanamide derivatives involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate, which can be achieved by heating the compound to remove water and form the amide.
Industrial Production Methods: Industrial production of propanamide derivatives often involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propanamide derivatives can undergo oxidation reactions, where the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The acetylamino group can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Sulfoxides and Sulfones: Formed from oxidation of the thioether group.
Amines: Formed from reduction of the carbonyl group.
Substituted Amides: Formed from substitution reactions involving the acetylamino group.
Aplicaciones Científicas De Investigación
Chemistry: Propanamide derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Their ability to undergo various chemical reactions makes them valuable building blocks in synthetic chemistry.
Biology: In biological research, propanamide derivatives are studied for their potential as enzyme inhibitors and as probes for studying protein-ligand interactions. Their structural complexity allows for specific interactions with biological targets.
Medicine: Propanamide derivatives have been investigated for their potential therapeutic applications, including as anti-inflammatory agents, anticancer agents, and antimicrobial agents. Their ability to modulate biological pathways makes them promising candidates for drug development.
Industry: In the industrial sector, propanamide derivatives are used in the production of polymers, resins, and coatings. Their chemical stability and reactivity make them suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of propanamide derivatives depends on their specific structure and the biological target they interact with. Generally, these compounds can act by:
Inhibiting Enzymes: By binding to the active site of enzymes, they can inhibit their activity and modulate metabolic pathways.
Interacting with Receptors: By binding to cell surface or intracellular receptors, they can influence signal transduction pathways and cellular responses.
Modulating Protein-Protein Interactions: By interacting with specific proteins, they can affect protein-protein interactions and alter cellular functions.
Comparación Con Compuestos Similares
Propionamide: A simpler amide with a similar structure but lacking the acetylamino and thioether groups.
N,N-Diethylacetamide: Similar in having diethyl groups but lacks the thioether linkage.
Thioacetamide: Contains a thioether group but lacks the acetylamino and diethyl groups.
Uniqueness: Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
646071-84-3 |
|---|---|
Fórmula molecular |
C12H24N2O2S |
Peso molecular |
260.40 g/mol |
Nombre IUPAC |
2-acetamido-N,N-diethyl-3-propan-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C12H24N2O2S/c1-6-14(7-2)12(16)11(13-10(5)15)8-17-9(3)4/h9,11H,6-8H2,1-5H3,(H,13,15) |
Clave InChI |
RYDVPKCXGXTLCY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(CSC(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
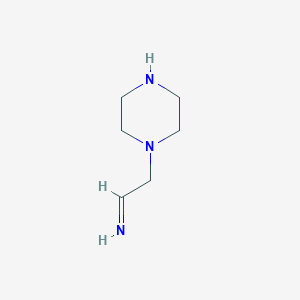
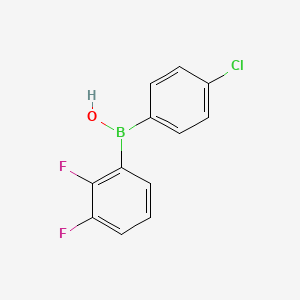
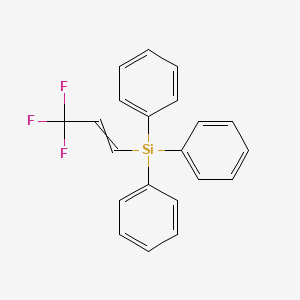
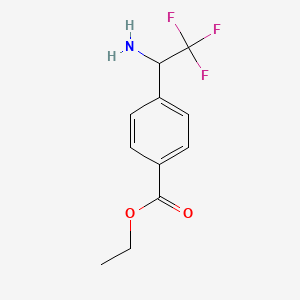

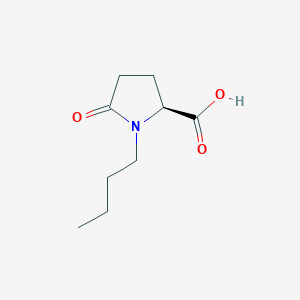
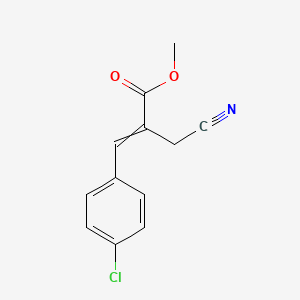
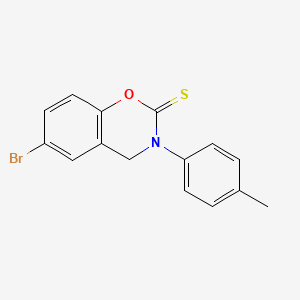
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
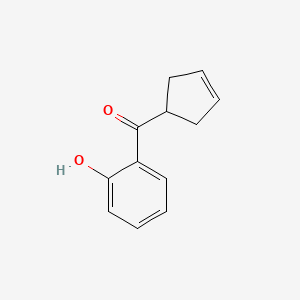
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
